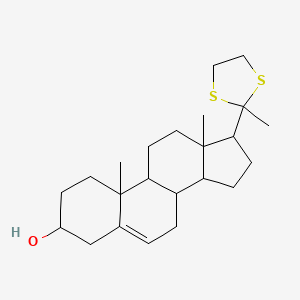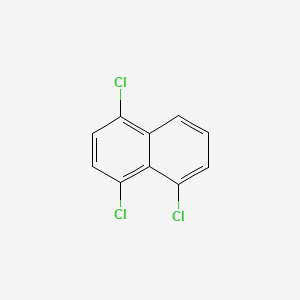
1,4,5-Trichloronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5-Trichloronaphthalene is an organic compound with the molecular formula C10H5Cl3. It belongs to the class of chloronaphthalenes, which are aromatic heterocyclic compounds containing a naphthalene moiety substituted at one or more positions by chlorine atoms . This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,4,5-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under specific conditions to achieve the desired chlorination pattern . The reaction typically requires a catalyst, such as ferric chloride (FeCl3), to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis. Large-scale production involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination process is monitored to minimize the formation of unwanted byproducts and ensure the purity of the final product .
化学反应分析
Types of Reactions
1,4,5-Trichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dechlorinated products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalenes, while oxidation reactions produce naphthoquinones .
科学研究应用
1,4,5-Trichloronaphthalene has been studied for its applications in several fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: Research has explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Although not widely used in medicine, its derivatives have been investigated for potential therapeutic properties.
Industry: It has applications in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism by which 1,4,5-Trichloronaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes .
相似化合物的比较
Similar Compounds
1,4,5-Trichloronaphthalene is part of a broader class of polychlorinated naphthalenes, which include compounds such as:
- 1,2,3-Trichloronaphthalene
- 1,2,4-Trichloronaphthalene
- 1,2,5-Trichloronaphthalene
- 1,2,6-Trichloronaphthalene
Uniqueness
Compared to other trichloronaphthalenes, this compound is unique in its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for certain specialized applications in research and industry .
属性
CAS 编号 |
2437-55-0 |
|---|---|
分子式 |
C10H5Cl3 |
分子量 |
231.5 g/mol |
IUPAC 名称 |
1,4,5-trichloronaphthalene |
InChI |
InChI=1S/C10H5Cl3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5H |
InChI 键 |
VQSNXLCFFHGXTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2C(=C1)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


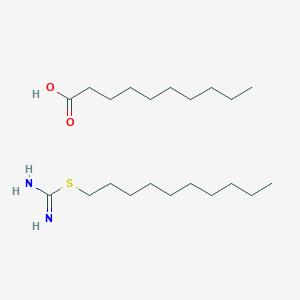

![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)



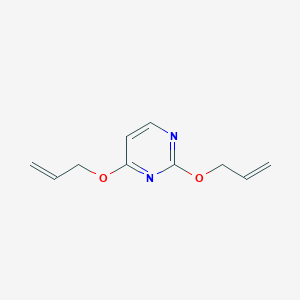

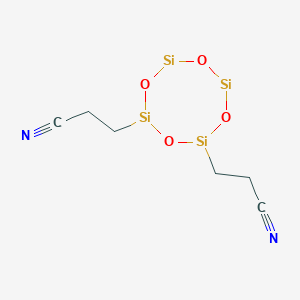
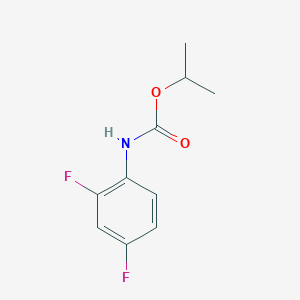
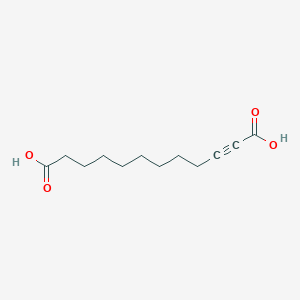
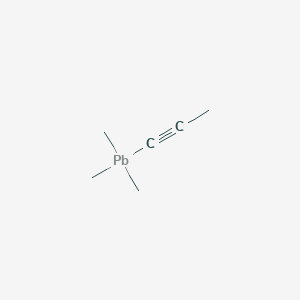
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
